Propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester
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Overview
Description
Preparation Methods
The synthesis of propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester involves several steps. One common method includes the reaction of 6-chloro-3-pyridazinecarboxylic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with ethyl chloroformate to yield the desired ethyl ester . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form new derivatives.
Scientific Research Applications
Propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Propanoic acid, 3-(2-(6-chloro-3-pyridazinyl)hydrazino)-, ethyl ester can be compared with other similar compounds, such as:
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: This compound has a similar pyridazine core but differs in its substituents, leading to distinct biological activities.
Ethyl 3-[(6-chloro-3-pyridazinyl)oxy]benzoate: Another related compound with a pyridazine moiety, used in different chemical and biological applications.
Properties
CAS No. |
90932-01-7 |
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Molecular Formula |
C9H13ClN4O2 |
Molecular Weight |
244.68 g/mol |
IUPAC Name |
ethyl 3-[2-(6-chloropyridazin-3-yl)hydrazinyl]propanoate |
InChI |
InChI=1S/C9H13ClN4O2/c1-2-16-9(15)5-6-11-13-8-4-3-7(10)12-14-8/h3-4,11H,2,5-6H2,1H3,(H,13,14) |
InChI Key |
RNBLSXAQKDFWOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNNC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
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